molecular formula C9H9ClN2O B1530648 (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1540948-67-1

(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B1530648
CAS RN: 1540948-67-1
M. Wt: 196.63 g/mol
InChI Key: HHPUDWNDUJAQGO-UHFFFAOYSA-N
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Description

“(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C9H9ClN2O . It is a grey solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol”, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-4,13H,5H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .


Physical And Chemical Properties Analysis

“(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol” has a molecular weight of 196.64 . It is a grey solid at room temperature . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

Synthesis and Material Development

  • Nanocrystal Synthesis : A study by Cravillon et al. (2009) reported the room-temperature synthesis of nanocrystals of a prototypical zeolitic imidazolate framework (ZIF-8) using methanol, showcasing the application in material science and nanotechnology (Cravillon et al., 2009).
  • Catalytic Applications : Research by Sarki et al. (2021) demonstrated the use of methanol in N-methylation of amines and transfer hydrogenation of nitroarenes, indicating its role in catalysis and organic synthesis (Sarki et al., 2021).

Chemical Reactions and Complexes

  • Chemical Reactivity : A study by Friedman and Harman (2001) explored the methanol addition to dihapto-coordinated rhenium complexes, highlighting its role in chemical reactivity and complex formation (Friedman & Harman, 2001).
  • Lanthanide Complexes : Research by Piguet et al. (1993) focused on the structural and photophysical properties of lanthanide complexes with planar aromatic tridentate nitrogen ligands, demonstrating the compound's utility in developing luminescent materials (Piguet et al., 1993).

Pharmaceutical and Biological Applications

  • Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized and evaluated novel heterocyclic compounds, including pyridyl-pyrazolines, for their anticancer and antimicrobial activities, indicating the potential pharmaceutical applications of these compounds (Katariya et al., 2021).

Environmental and Energy Applications

  • Biodiesel Production : A study by Sun et al. (2017) investigated the use of 1-Butyl-3-methylimidazolium hydrogen sulfate in the in-situ transesterification of wet Nannochloropsis with methanol for biodiesel production, showcasing its application in renewable energy (Sun et al., 2017).

properties

IUPAC Name

(8-chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPUDWNDUJAQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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